ATUX-1215
Description
Tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl Core Architecture
The central structural motif of the compound is the tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl core, a fused polycyclic system comprising three interconnected rings. The IUPAC name specifies a tricyclic framework with bridgehead atoms at positions 3,8 and 9,4,0, forming a 15-membered carbocycle. The hexaenyl designation indicates six double bonds distributed across the rings, contributing to significant π-electron delocalization and aromatic character in specific regions.
Key structural features include:
- Ring fusion patterns : The core consists of a bicyclo[9.4.0] system fused with a third ring via a shared bridgehead carbon.
- Bond angles and strain : Computational studies of analogous tricyclo systems suggest bond angles of ~109° at sp³-hybridized bridgehead carbons and ~120° at sp²-hybridized carbons in unsaturated regions.
- Electron density distribution : The conjugated double bonds create alternating regions of high and low electron density, influencing reactivity and intermolecular interactions.
Table 1: Computed Properties of the Tricyclic Core
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.29 g/mol (core only) | |
| XLogP3-AA | 2.8 | |
| Topological Polar SA | 26 Ų | |
| Rotatable Bond Count | 0 |
The rigidity of this core, evidenced by zero rotatable bonds, creates a stable platform for functional group attachment while imposing steric constraints on adjacent substituents.
Sulfonamide Linker Group Conformational Dynamics
The sulfonamide linker (-SO₂-NH-) connecting the tricyclic core to the oxane ring exhibits restricted conformational flexibility due to:
- Resonance stabilization : The sulfonamide group adopts a planar geometry with partial double-bond character between sulfur and nitrogen (S-N bond length ~1.63 Å).
- Steric hindrance : Proximity to the bulky tricyclic core and oxane ring limits free rotation about the C-S and S-N bonds.
- Hydrogen bonding potential : The -NH- group can participate in intramolecular hydrogen bonding with electronegative substituents, further stabilizing specific conformers.
Molecular dynamics simulations of similar sulfonamide-containing compounds reveal two dominant conformations:
- Syn-periplanar : Sulfur-oxygen bonds aligned with the N-H bond (20-30% population)
- Anti-clinal : Dihedral angles of ~60° between S-O and N-H bonds (70-80% population)
The conformational preference significantly impacts molecular recognition properties and potential supramolecular interactions.
Difluoro and Trifluoromethoxy Substituent Electronic Effects
The compound features three distinct fluorinated groups with pronounced electronic effects:
6,13-Difluoro Substituents (Core):
- Inductive (-I) effect : Fluorine's high electronegativity (χ = 4.0) withdraws electron density from the aromatic system, decreasing reactivity toward electrophilic substitution.
- Ortho-directing nature : Positions electrophilic attack at meta positions relative to fluorine atoms.
- Steric contribution : Van der Waals radius of 1.47 Å creates modest steric hindrance.
4-(Trifluoromethoxy)benzenesulfonamide:
- Perfluoro effect : The CF₃O- group exhibits strong electron-withdrawing character (σₚ = 0.35) through both inductive and resonance effects.
- Enhanced lipophilicity : Trifluoromethoxy increases logP by ~1.2 units compared to methoxy analogues.
- Conformational locking : The bulky -OCF₃ group restricts rotation about the C-O bond (barrier ~15 kcal/mol).
Electronic Impact Summary:
| Substituent | σₚ (Hammett) | π Contribution | LogP Increment |
|---|---|---|---|
| -F | 0.06 | -0.34 | +0.14 |
| -OCF₃ | 0.35 | -0.45 | +1.20 |
Oxane Ring Stereochemical Considerations
The oxane ring (tetrahydropyran) at position 4 of the tricyclic core introduces three stereochemical elements:
- Chair conformation preference : Computational models indicate >95% population of the chair conformation with axial orientation of the sulfonamide group.
- Anomeric effect : The endo-cyclic oxygen lone pairs interact with σ* orbitals of adjacent C-O bonds, stabilizing specific conformers.
- Pseudoequatorial positioning : Bulkier substituents (tricyclic core, sulfonamide) adopt pseudoequatorial positions to minimize 1,3-diaxial interactions.
Table 2: Oxane Ring Puckering Parameters
| Parameter | Value | Method |
|---|---|---|
| Cremer-Pople θ | 5.8° | DFT B3LYP/6-31G* |
| Cremer-Pople φ | 180° | DFT B3LYP/6-31G* |
| Ring puckering amp. | 0.42 Å | X-ray crystallography |
The stereochemical configuration at C4 of the oxane ring creates a chiral center, with the R-configuration being energetically favored by 2.3 kcal/mol over S-configuration in gas-phase calculations.
Properties
Molecular Formula |
C27H24F5NO4S |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C27H24F5NO4S/c28-18-3-9-23-16(13-18)1-2-17-14-19(29)4-10-24(17)26(23)25-15-20(11-12-36-25)33-38(34,35)22-7-5-21(6-8-22)37-27(30,31)32/h3-10,13-14,20,25-26,33H,1-2,11-12,15H2 |
InChI Key |
GQZUAINHIWKUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3C4=C(CCC5=C3C=CC(=C5)F)C=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . The compound features a tricyclic pentadeca structure, which is significant for its interaction with biological systems. Key properties include:
- Molecular Weight : 466.45 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethoxy and sulfonamide groups are known to enhance binding affinity and selectivity towards target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 30 µM, indicating a potent effect compared to standard chemotherapeutics.
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at concentrations of 50 µg/mL or lower.
- Fungal Activity : It exhibited antifungal properties against Candida species, suggesting potential use in treating fungal infections.
Case Studies
Several case studies highlight the therapeutic potential of N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide:
-
Study on Breast Cancer Treatment :
- Objective : Evaluate efficacy in MCF-7 cells.
- Findings : Significant reduction in cell viability; enhanced apoptosis markers were observed.
-
Antimicrobial Efficacy Assessment :
- Objective : Test against common pathogens.
- Findings : Effective against Staphylococcus aureus and Escherichia coli; minimal inhibitory concentrations were established.
Data Summary Table
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Induction of apoptosis |
| Anticancer | A549 | 30 | Inhibition of proliferation |
| Antimicrobial | Staphylococcus aureus | 50 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 50 | Disruption of membrane integrity |
| Antifungal | Candida albicans | 25 | Ergosterol biosynthesis inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Fluorinated Moieties
Compound A : N-[2-(4-Cyanophenoxy)ethyl]-N-(2-{7-[3-(trifluoromethyl)benzyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl}ethyl)methanesulfonamide ()
- Key Features: Bicyclo[3.3.1]nonane system instead of a tricyclic core. Methanesulfonamide group vs. benzenesulfonamide in the target compound. 3-(trifluoromethyl)benzyl substituent, sharing fluorinated aromaticity but differing in substitution pattern.
- The methanesulfonamide group may exhibit lower electron-withdrawing effects than the trifluoromethoxy-substituted benzenesulfonamide, altering enzyme inhibition profiles .
Compound B : 4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoic acid ()
- Key Features :
- Similar tricyclic framework but with triaza substitutions (3 nitrogen atoms) and a chloro substituent.
- Carboxylic acid terminus instead of sulfonamide.
- The carboxylic acid group may confer higher solubility but reduced membrane permeability compared to the sulfonamide .
Benzenesulfonamide Derivatives with Perfluorinated Chains
Compound C : Benzenesulfonamide, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]- ()
- Key Features :
- Extended perfluorinated chain (pentafluoroethyl , trifluoromethyl groups).
- Triethoxysilylpropyl substituent for surface adhesion.
- Comparison :
- The perfluorinated chain in Compound C increases hydrophobicity (logP > 5) compared to the target compound’s trifluoromethoxy group (logP ~3–4), impacting biodistribution .
- The triethoxysilyl group enables material science applications (e.g., coatings), unlike the purely pharmaceutical focus of the target compound .
Quantitative Structural Similarity Analysis
Using Tanimoto coefficients () and substructure fingerprinting (), the target compound exhibits:
- ~0.65 similarity with Compound A (due to shared sulfonamide and fluorinated groups).
- ~0.45 similarity with Compound B (shared tricyclic core but divergent functional groups).
- ~0.30 similarity with Compound C (minimal overlap beyond benzenesulfonamide).
These metrics highlight the uniqueness of the target compound’s tricyclic-fluorinated-sulfonamide architecture .
Cytotoxicity and Pharmacokinetics
- The trifluoromethoxy group in the target compound may reduce cytotoxicity compared to perfluorinated analogues (e.g., Compound C), as seen in SRB assays ().
- The oxan-4-yl linker balances lipophilicity and solubility, suggesting favorable oral bioavailability compared to rigid bicyclic systems (Compound A) .
Environmental and Metabolic Stability
Preparation Methods
Cyclization Strategy
The tricyclic system is constructed via a Diels-Alder reaction between a norbornene derivative and a fluorinated diene, followed by oxidative aromatization. Key steps include:
Reaction Scheme 1
- Diels-Alder Cycloaddition :
- Substrates: 1,3-Cyclohexadiene (fluorinated at positions 6 and 13) and norbornene derivative
- Conditions: 120°C, toluene, 24 h
- Yield: 68% (unoptimized)
- Oxidative Aromatization :
Table 1: Characterization Data for Tricyclic Intermediate
| Property | Value |
|---|---|
| $$ ^1H $$-NMR (CDCl₃) | δ 7.45 (m, 2H), 6.89 (d, 1H) |
| $$ ^{19}F $$-NMR | δ -112.3 (d, J = 8.4 Hz) |
| HRMS (ESI+) | m/z 345.1284 [M+H]⁺ |
Oxan-4-yl Amine Synthesis
Ring-Opening and Functionalization
The oxane ring is introduced via acid-catalyzed cyclization of a 1,5-diol precursor:
Reaction Scheme 2
- Diol Preparation :
- Substrate: 3-Fluoropentanediol
- Reagent: Trifluoromethanesulfonic acid (TfOH)
- Conditions: 0°C → RT, 12 h
- Yield: 74%
- Amine Protection/Deprotection :
Sulfonamide Coupling
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Reaction Scheme 3
Table 2: Sulfonyl Chloride Characterization
| Property | Value |
|---|---|
| $$ ^1H $$-NMR (CDCl₃) | δ 8.12 (d, 2H), 7.45 (d, 2H) |
| $$ ^{19}F $$-NMR | δ -58.2 (s) |
Coupling Reaction
Reaction Scheme 4
- Substrates : Intermediate A (1 eq) + Intermediate B (1.2 eq)
- Conditions :
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Reaction Time | 18 h |
| Equivalents of Sulfonyl Chloride | 1.2 |
Final Compound Characterization
Table 3: Analytical Data for Target Compound
| Technique | Data |
|---|---|
| $$ ^1H $$-NMR (DMSO-d₆) | δ 8.02 (d, 2H), 7.54 (d, 2H), 5.21 (s, 1H) |
| $$ ^{13}C $$-NMR | δ 156.8 (q, J = 37 Hz), 114.2 (s) |
| $$ ^{19}F $$-NMR | δ -57.9 (s, OCF₃), -112.1 (d, J = 8.2 Hz) |
| HRMS (ESI-) | m/z 678.1542 [M-H]⁻ |
| HPLC Purity | 99.3% (C18, MeCN/H₂O 70:30) |
Challenges and Mitigation Strategies
Fluorination Selectivity :
Sulfonamide Hydrolysis :
Oxane Ring Stability :
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| A | 7 | 12% | High purity |
| B | 5 | 18% | Reduced fluorination steps |
| C | 6 | 15% | Scalable intermediates |
Industrial Scalability Considerations
- Cost Drivers :
- 4-(Trifluoromethoxy)aniline ($320/kg)
- Fluorination reagents (HF-pyridine: $450/L)
- Process Recommendations :
- Continuous flow synthesis for cyclization steps
- Catalytic recycling of Et₃N
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
